N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
CAS No.: 361159-53-7
Cat. No.: VC4765571
Molecular Formula: C22H18N2O3S
Molecular Weight: 390.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361159-53-7 |
|---|---|
| Molecular Formula | C22H18N2O3S |
| Molecular Weight | 390.46 |
| IUPAC Name | N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide |
| Standard InChI | InChI=1S/C22H18N2O3S/c1-2-26-16-12-13-18-20(14-16)28-22(23-18)24-21(25)17-10-6-7-11-19(17)27-15-8-4-3-5-9-15/h3-14H,2H2,1H3,(H,23,24,25) |
| Standard InChI Key | XAHSGCDNVFKGGZ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Introduction
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a synthetic organic compound that belongs to the benzothiazole class of compounds. It is characterized by its molecular formula CHNOS and a molecular weight of approximately 328.4 g/mol . This compound is of interest in various fields of research, including medicinal chemistry, due to its potential biological activities and structural versatility.
Synthesis and Preparation
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide typically involves the reaction of a benzothiazole derivative with a phenoxybenzoyl chloride or a similar precursor in the presence of a base. The specific conditions and reagents may vary depending on the desired yield and purity.
Biological Activities and Applications
While specific biological activities of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide are not widely documented, compounds with similar structures have shown potential in various therapeutic areas. For instance, benzothiazole derivatives have been explored for their antimicrobial, anticancer, and antiparasitic properties .
Research Findings and Future Directions
Research on benzothiazole compounds often focuses on their structural modifications to enhance biological activity. Future studies on N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide could involve assessing its pharmacokinetic properties, toxicity, and efficacy in preclinical models to explore its therapeutic potential.
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